Due to its functional groups (chloro, fluoro, and carboxylic acid), 4-Cl-2-F BA can be a building block for the synthesis of more complex molecules. These molecules may have various applications in scientific research, such as pharmaceuticals or functional materials Source: Sigma-Aldrich product page: .
4-Chloro-2-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of both chlorine and fluorine substituents on the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 174.56 g/mol. This compound appears as a white to pale yellow crystalline powder, with a melting point ranging from 204 °C to 208 °C and a predicted boiling point of about 274.7 °C . The compound is known to be insoluble in water, but it can form hydrogen-bonded complexes with other organic compounds, such as benzoylhydrazine-based azobenzene derivatives .
The synthesis of 4-chloro-2-fluorobenzoic acid can be achieved through several methods:
4-Chloro-2-fluorobenzoic acid has several notable applications:
Studies have shown that 4-chloro-2-fluorobenzoic acid can interact with various biological molecules, influencing their activity. For instance, it has been noted to form complexes with specific azobenzene compounds, affecting their photochemical properties and potentially leading to applications in materials science and drug delivery systems .
Several compounds share structural similarities with 4-chloro-2-fluorobenzoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Chloro-4-fluorobenzoic acid | C7H4ClF O2 | Different substitution pattern; potential herbicide use. |
3-Chloro-5-fluorobenzoic acid | C7H4ClF O2 | Similar halogenation; used in pharmaceuticals. |
4-Bromo-2-fluorobenzoic acid | C7H4BrF O2 | Bromine instead of chlorine; different reactivity profile. |
5-Chloro-3-fluorobenzoic acid | C7H4ClF O2 | Fluorine at different position; potential for diverse applications. |
These compounds exhibit unique reactivity patterns and biological activities due to variations in their halogen substituents and positions on the aromatic ring.
4-Chloro-2-fluorobenzoic acid crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 3.7655(2) Å, b = 13.9660(7) Å, c = 13.2300(7) Å, and β = 98.034(3)°. The crystal packing is dominated by hydrogen bonds between carboxylic acid groups, forming dimers through O–H···O interactions (Table 1). Additionally, weak C–H···F contacts contribute to the formation of undulating sheets perpendicular to the a-axis.
Parameter | Value | Source |
---|---|---|
Space group | P2₁/c | |
Unit cell dimensions | a = 3.7655 Å, b = 13.966 Å, c = 13.230 Å | |
Hydrogen bond distance (O–H···O) | 2.6436 Å | |
C–H···F interaction | 3.175 Å (C5–H5···F1) |
The molecular structure features a planar benzoic acid core with a chlorine atom at position 4 and fluorine at position 2. The dihedral angles between adjacent aromatic rings (C1–C2–C3 and C2–C3–C4) range from 116.11° to 123.96°, reflecting steric and electronic effects of the substituents.
The electron-withdrawing effects of chlorine and fluorine substituents polarize the benzoic acid core, altering bond lengths and angles. The C–Cl bond length (1.7285 Å) is shorter than typical C–Cl bonds due to partial double-bond character induced by resonance. The C–F bond (1.3519 Å) exhibits strong σ-bonding with minimal π-character, consistent with fluorine’s electronegativity.
Charge density analysis reveals an attractive Cl···F interaction (type II), stabilized by polarization of the fluorine atom. This interaction contributes to the compound’s non-liquid crystalline behavior, contrasting with hydrogen-bonded complexes observed in related azobenzene derivatives.
The ortho-fluorine substitution significantly impacts molecular conformation and intermolecular interactions compared to meta or para analogs:
Property | 4-Chloro-2-fluorobenzoic acid | Para-fluoro analog | Meta-fluoro analog |
---|---|---|---|
Hydrogen bonding | Dimers via O–H···O | Monomeric or chain-like packing | Reduced dimer stability |
C–H···F interactions | C5–H5···F1 (3.175 Å) | Absent or weaker | Present but less frequent |
Conformational flexibility | Restricted due to steric hindrance | Higher flexibility | Moderate flexibility |
The ortho position of fluorine enforces a twisted conformation, limiting π-stacking and favoring hydrogen-bonded dimers. In contrast, para-fluoro derivatives exhibit stronger π-interactions due to reduced steric strain.
Irritant